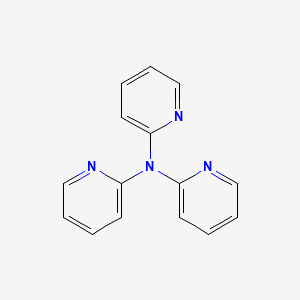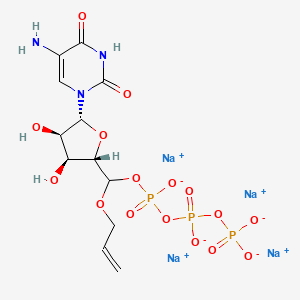
1-(5-Chloropyridin-2-yl)-N-methylmethanamine
Overview
Description
“1-(5-Chloropyridin-2-yl)-N-methylmethanamine” is a chemical compound with a molecular weight of 170.64 . It is also known as “1-(5-chloropyridin-2-yl)ethylamine” and is available from suppliers such as Enamine and Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, a study reported the use of Burkholderia sp. MAK1 cells for the transformation of 1-methyl-, 1-ethyl- and 1-propylpyridin-2-ol to the final dihydroxy products . Another study reported the synthesis of 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide ligand (HL) and its transition metal complexes . A patent also described a process for the preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as FTIR and 1H-NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For example, a study reported the use of Ni-based nanoparticles for the hydrogenation of nitriles to amines . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases such as PubChem .Mechanism of Action
1-(5-Chloropyridin-2-yl)-N-methylmethanamine acts as a substrate for the dopamine and norepinephrine transporters, which are responsible for the uptake of these neurotransmitters into presynaptic neurons. By acting as a substrate, this compound can compete with dopamine and norepinephrine for uptake by these transporters. This can lead to an increase in the release of these neurotransmitters into the synaptic cleft, which can result in increased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and norepinephrine in the brain. This can result in increased locomotor activity, as well as increased heart rate and blood pressure. This compound has also been shown to have anxiogenic effects, meaning that it can increase anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Chloropyridin-2-yl)-N-methylmethanamine in lab experiments is that it is a relatively new compound, meaning that there is still much to be learned about its effects on the central nervous system. This makes it an attractive tool for researchers who are interested in studying the mechanisms underlying addiction, depression, and other psychiatric disorders. However, one limitation of using this compound is that it is a derivative of methamphetamine, which is a highly addictive drug. This means that researchers must be careful when handling this compound and must ensure that it is used only for scientific research purposes.
Future Directions
There are many future directions for research on 1-(5-Chloropyridin-2-yl)-N-methylmethanamine. One direction is to study the effects of this compound on different animal models, including rats and mice. Another direction is to study the long-term effects of this compound on the central nervous system, including its potential for addiction and other adverse effects. Additionally, researchers could study the effects of this compound in combination with other drugs, such as antidepressants or antipsychotics, to gain a better understanding of how these drugs interact with each other. Finally, researchers could investigate the potential therapeutic applications of this compound, including its use as a treatment for depression or other psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound can be synthesized using a two-step process and has been shown to increase the release of dopamine and norepinephrine in the brain. This compound has potential applications in studying the mechanisms underlying addiction, depression, and other psychiatric disorders. However, researchers must be careful when handling this compound and must ensure that it is used only for scientific research purposes. There are many future directions for research on this compound, including studying its effects on different animal models, investigating its potential therapeutic applications, and studying its long-term effects on the central nervous system.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-N-methylmethanamine has potential applications in scientific research as a tool to study the central nervous system. Specifically, this compound can be used to study the release and reuptake of dopamine and norepinephrine in the brain. This is because this compound is a substrate for the dopamine and norepinephrine transporters, which are responsible for the uptake of these neurotransmitters into presynaptic neurons. By studying the uptake and release of these neurotransmitters, researchers can gain a better understanding of the mechanisms underlying addiction, depression, and other psychiatric disorders.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKUXDRCQOBRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279645 | |
| Record name | 5-Chloro-N-methyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060802-06-3 | |
| Record name | 5-Chloro-N-methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-methyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline](/img/structure/B3338662.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-di-1-naphthalenyl-N4-phenyl-](/img/structure/B3338672.png)


![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B3338699.png)

![Benzeneacetonitrile,2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-](/img/structure/B3338707.png)

![Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-](/img/structure/B3338719.png)



![1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1-methylethyl ester, (4R,6R)-](/img/structure/B3338766.png)
